molecular formula C12H9F3N2O3S B1409370 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide CAS No. 1858256-85-5

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

Cat. No.: B1409370
CAS No.: 1858256-85-5
M. Wt: 318.27 g/mol
InChI Key: IRJYULZSGBLVPL-UHFFFAOYSA-N
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Description

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonamide moiety through an oxygen atom. The unique structural features of this compound make it of interest in various fields, including medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide typically involves the following steps:

  • Formation of the Pyridine Intermediate: : The synthesis begins with the preparation of the 6-(trifluoromethyl)pyridine intermediate. This can be achieved through the reaction of 2-chloropyridine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate.

  • Coupling Reaction: : The 6-(trifluoromethyl)pyridine intermediate is then coupled with 4-hydroxybenzenesulfonamide. This coupling reaction is usually facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst and a suitable base like potassium phosphate.

  • Purification: : The final product, this compound, is purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in solvents like acetic acid or dichloromethane.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used. These reactions often occur in solvents like ethanol or tetrahydrofuran.

    Substitution: Reagents for substitution reactions include halogens (chlorine, bromine), alkylating agents, and sulfonating agents. These reactions may require catalysts such as Lewis acids (aluminum chloride) and are conducted in solvents like chloroform or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Biological Studies: Researchers use the compound to study its effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules. This helps in understanding its mechanism of action and potential therapeutic uses.

    Materials Science: The compound’s properties, such as its stability and reactivity, make it useful in the development of new materials, including polymers and coatings.

    Industrial Applications: In industry, the compound can be used as an intermediate in the synthesis of other chemicals, as well as in the formulation of specialty products such as agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s trifluoromethyl group and sulfonamide moiety contribute to its binding affinity and specificity for these targets.

    Molecular Targets: The compound may inhibit or activate enzymes involved in metabolic pathways, modulate receptor activity, or interfere with protein-protein interactions.

    Pathways Involved: The pathways affected by the compound can vary depending on its specific application. For example, in cancer research, it may inhibit signaling pathways that promote cell proliferation, while in inflammation studies, it may modulate pathways involved in the immune response.

Comparison with Similar Compounds

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid, 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzamide, and 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzene sulfonic acid share structural similarities.

    Uniqueness: The presence of the sulfonamide group in this compound distinguishes it from other compounds. This functional group imparts unique chemical and biological properties, such as enhanced binding affinity to certain targets and increased stability under various conditions.

Properties

IUPAC Name

4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S/c13-12(14,15)10-2-1-3-11(17-10)20-8-4-6-9(7-5-8)21(16,18)19/h1-7H,(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJYULZSGBLVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182403
Record name Benzenesulfonamide, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858256-85-5
Record name Benzenesulfonamide, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858256-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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